Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate
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Overview
Description
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate is a chemical compound with a molecular formula of C18H22NO5P. This compound is known for its unique structure, which includes a diphenoxyphosphoryl group attached to an amino group, and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate typically involves a multi-step process. One common method includes the reaction of diphenylphosphoryl chloride with an appropriate amine to form the diphenoxyphosphoryl amine intermediate. This intermediate is then reacted with ethyl 3-methylpent-2-enoate under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diphenoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphoramidates.
Scientific Research Applications
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate involves its interaction with specific molecular targets. The diphenoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(diphenylphosphoryl)acetate
- Ethyl (2-chlorobenzoyl)acetate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Uniqueness
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
61416-72-6 |
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Molecular Formula |
C20H24NO5P |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-(diphenoxyphosphorylamino)-3-methylpent-2-enoate |
InChI |
InChI=1S/C20H24NO5P/c1-4-16(3)19(20(22)24-5-2)21-27(23,25-17-12-8-6-9-13-17)26-18-14-10-7-11-15-18/h6-15H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
VRHPBRUZGFESPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)OCC)NP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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